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Compound of Interest

Compound Name: IT-143B

cat. No.: B1241077

This guide provides troubleshooting advice and frequently asked questions to help
researchers, scientists, and drug development professionals prevent and manage
contamination in 143B cell cultures.

Frequently Asked Questions (FAQSs)

Q1: What are the most common types of contamination in 143B cell cultures?

The most common contaminants are biological and fall into two main categories: those that are
easy to detect (bacteria, fungi, and yeast) and those that are more difficult to identify
(mycoplasma, viruses, and cross-contamination with other cell lines).[1][2][3][4] Chemical
contaminants, such as impurities in media or reagents, can also affect your cultures.[3][5]

Q2: What are the initial signs of contamination in my 143B cell culture?

Early warning signs include a sudden change in the medium's pH (indicated by a color
change), cloudiness or turbidity in the culture medium, reduced cell viability, abnormal growth
rates, or unusual cell morphology.[6][7][8] Under a microscope, you might see moving particles
between cells (bacteria) or filamentous structures (fungi).[9][10]

Q3: How can | prevent contamination in my 143B cell cultures?

The most effective prevention strategy is strict adherence to aseptic technique.[1][11] This
includes working in a certified Class Il biosafety cabinet, sterilizing all reagents and equipment,
and maintaining good personal hygiene.[11][12] It is also crucial to quarantine and test all new

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1241077?utm_src=pdf-interest
https://www.capricorn-scientific.com/knowledge-center/cell-culture-contamination
https://www.technologynetworks.com/cell-science/articles/types-of-cell-culture-contamination-and-how-to-prevent-them-397776
https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/biological-contamination.html
https://novabio.lt/uploads/contamination-brochure-Corning.pdf
https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/biological-contamination.html
https://safety.fsu.edu/safety_manual/supporting_docs/Understanding%20and%20Managing%20Cell%20Culture%20Contamination.pdf
https://www.eppendorf.com/fj-en/beyond-science/method-applications/cell-biology/bacterial-contamination/
https://cellculturecompany.com/troubleshooting-common-cell-culture-contamination-issues/
https://www.creative-bioarray.com/support/troubleshooting-cell-culture-contamination-a-comprehensive-guide.htm
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://www.goldbio.com/blogs/articles/how-to-detect-cell-culture-contamination
https://www.capricorn-scientific.com/knowledge-center/cell-culture-contamination
https://www.thermofisher.com/uk/en/home/references/gibco-cell-culture-basics/aseptic-technique.html
https://www.thermofisher.com/uk/en/home/references/gibco-cell-culture-basics/aseptic-technique.html
https://www.youtube.com/watch?v=AdGCm60rqbA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

cell lines before introducing them into the main lab and to regularly test established cultures for
mycoplasma.[1][2]

Q4: Should I use antibiotics in my 143B culture medium?

Routine use of antibiotics is generally discouraged.[1][3] While they can prevent some bacterial
growth, they may also mask low-level contamination, lead to the development of antibiotic-
resistant strains, and hide underlying mycoplasma infections.[1][3] Antibiotics can also interfere
with cellular processes, potentially affecting experimental results.[3]

Q5: How often should I test my 143B cells for mycoplasma?

Routine screening for mycoplasma is highly recommended.[1] A common schedule is to test
cultures every 1 to 2 months.[1] You should also test any new cell lines upon arrival and before
incorporating them into your experiments.[1][2]

Q6: How can | be sure my 143B cells are not cross-contaminated with another cell line?

Cross-contamination, where one cell line is overtaken by another, is a serious issue that can
invalidate research.[4][13] The only definitive way to confirm the identity of your 143B cells is
through cell line authentication, such as Short Tandem Repeat (STR) profiling.[3] Best practices
to prevent it include working with only one cell line at a time in the biosafety cabinet, using
separate media and reagents for each cell line, and maintaining clear labeling.[1][14]

Troubleshooting Guides
Issue 1: Bacterial Contamination

Q: My 143B culture medium became cloudy and changed color (typically yellow) overnight.
Under the microscope, | see tiny moving dots between the cells. What should | do?

A: These are classic signs of bacterial contamination.[2][6][7] Bacteria multiply rapidly in
nutrient-rich culture media, leading to a drop in pH (yellow color in phenol red-containing
media) and visible turbidity.[2][6]

Immediate Actions:
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« |solate and Discard: Immediately remove the contaminated flask from the incubator to
prevent the spread to other cultures.[9] Do not attempt to salvage the culture unless it is
absolutely irreplaceable.[2][9]

o Decontaminate: Autoclave all contaminated flasks and liquid waste. Thoroughly disinfect the
biosafety cabinet, incubator, and any equipment that may have come into contact with the
contaminated culture using 70% ethanol followed by a stronger disinfectant like 10% bleach.
[91[14]

o Review Procedures: Check all reagents (media, serum, buffers) for contamination. Review
your aseptic technique to identify potential sources of the breach.[7][15]

Issue 2: Fungal and Yeast Contamination

Q: | see thin, filamentous structures floating in my 143B culture. In another flask, the medium is
slightly turbid and | can see small, spherical particles under the microscope. What are these?

A: The filamentous structures are likely mold (a type of fungus), while the spherical or ovoid
particles suggest yeast contamination.[3][9] Mold may appear as fuzzy patches on the surface,
while yeast will make the medium turbid and may appear as budding particles under
magnification.[2][3]

Immediate Actions:

e Do Not Open: Fungal spores can easily become airborne and spread throughout the lab.[9]
Keep the contaminated flask closed.

« |solate and Discard: Immediately remove the contaminated flask(s).[9]

» Thorough Decontamination: Fungal spores are resilient. Disinfect the incubator and biosafety
cabinet thoroughly. It is advisable to replace all opened media, reagents, and cell culture
filters as a precaution.[9] Check the incubator's water pan, as it can be a source of fungal
growth.

Issue 3: Suspected Mycoplasma Contamination

Q: My 143B cells are growing poorly and appear less healthy, but the culture medium is clear
and the pH is stable. What could be the issue?

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://www.technologynetworks.com/cell-science/articles/types-of-cell-culture-contamination-and-how-to-prevent-them-397776
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://www.corning.com/worldwide/en/products/life-sciences/resources/stories/at-the-bench/how-to-control-bacterial-contamination-and-other-unwelcome-micro.html
https://cellculturecompany.com/troubleshooting-common-cell-culture-contamination-issues/
https://pubmed.ncbi.nlm.nih.gov/21516399/
https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/biological-contamination.html
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://www.technologynetworks.com/cell-science/articles/types-of-cell-culture-contamination-and-how-to-prevent-them-397776
https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/biological-contamination.html
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://asset-downloads.zeiss.com/catalogs/download/mic/0cb40f5f-8d6f-45df-a7a2-87a62a97f8f3/EN_wp_cell-culture-contaminations.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

A: This scenario is highly indicative of mycoplasma contamination.[7] Mycoplasmas are very
small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and
resistant to many common antibiotics.[2] They typically do not cause turbidity but can
significantly alter cell metabolism, growth rate, and gene expression, compromising
experimental results.

Recommended Actions:
e Quarantine: Isolate the suspected cultures immediately to prevent cross-contamination.|[1]

o Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, DNA
staining (e.g., Hoechst stain), or a specific ELISA kit, to confirm the contamination.[14]

o Decide on Action: If the test is positive, the best course of action is to discard the
contaminated cells and thaw a fresh, uncontaminated stock.[7] If the cell line is irreplaceable,
specialized anti-mycoplasma reagents can be used for treatment, though success is not
guaranteed and requires re-testing.[3]

Data Presentation

Table 1: Characteristics of Common Microbial
Contaminants
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Contaminant

Macroscopic
Appearance

Microscopic pH Change in

Appearance Medium

Rapid turbidity

Small, moving rod-

shaped or spherical Rapid decrease

Bacteria (cloudiness); medium i o
particles between (acidic).[2]
turns yellow.[2][6]
cells.[6][9]
Slight turbidity in early  Individual spherical or
Veast stages; medium may ovoid particles, Becomes acidic in
eas
turn yellow or pink sometimes seen later stages.[16]
later.[3][16] budding.[3]
Visible filamentous
] Thin, multi-branched o
(mycelia) growth, i Can become acidic or
Mold filaments (hyphae).[3] )
often as fuzzy patches ] alkaline.[3]
on the surface.[2][3]
No visible change; Not visible with a
) ] ) Generally no change.
Mycoplasma medium remains standard light

clear.[7][17]

[7]

microscope.[2]

Table 2: Comparison of Mycoplasma Detection Methods
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Detection Method

Principle

Advantages

Disadvantages

PCR-Based Assays

Amplification of
mycoplasma-specific
DNA (e.g., 16S rRNA
gene).[18]

High sensitivity,
specific, and rapid
(results within hours).
[18][19]

Can be prone to false
positives from dead
mycoplasma DNA or

contamination.

DNA Staining (e.g.,
Hoechst)

A fluorescent dye
binds to DNA.
Mycoplasma appears
as small fluorescent
dots outside the cell
nuclei.[18]

Relatively fast and
inexpensive. Can be

performed in-house.

Less sensitive;
interpretation can be
subjective and difficult
for low-level

infections.[17]

Microbiological

Culture

Culture sample on
specialized agar to
grow mycoplasma

colonies.

Considered a "gold
standard" for accuracy
as it detects viable

organisms.[18]

Very slow (takes up to
4 weeks); some
mycoplasma species
do not grow well in
culture.[18][19]

ELISA / Enzymatic

Assays

Detects mycoplasma-
specific antigens or

enzymes.[17][18]

Relatively fast and

easy to perform.

Sensitivity and
specificity can vary

between Kits.

Experimental Protocols
Protocol 1: Aseptic Technique for Subculturing 143B

Cells

This protocol outlines the critical steps to maintain sterility while passaging adherent 143B

cells.

Materials:

o Culture flask with 70-80% confluent 143B cells

o Complete growth medium (e.g., EMEM + 10% FBS), pre-warmed to 37°C

e Phosphate-Buffered Saline (PBS), Cat++/Mg++ free
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Trypsin-EDTA solution (e.g., 0.25%), pre-warmed
Sterile serological pipettes and pipette aid

New sterile culture flasks

70% ethanol solution

Waste container with disinfectant

Procedure:

Prepare the Biosafety Cabinet (BSC): Turn on the BSC blower for at least 10-15 minutes
before starting. Wipe the entire inner surface with 70% ethanol and let it air dry.[12][20]

Sterilize Materials: Wipe the outside of all media bottles, flasks, and tubes with 70% ethanol
before placing them inside the BSC.[11][21] Arrange items to minimize movement and avoid
crossing sterile items with non-sterile ones.[12][21]

Remove Old Medium: Aspirate the spent culture medium from the flask, being careful not to
touch the cell monolayer with the pipette tip.

Wash Cells: Gently add PBS to the flask to wash the cell monolayer and remove any
residual serum that may inhibit trypsin. Aspirate the PBS.

Detach Cells: Add a small volume of pre-warmed Trypsin-EDTA to the flask, just enough to
cover the cell monolayer. Incubate at 37°C for about 10 minutes, or until cells detach.
Monitor under a microscope to avoid over-trypsinization.

Neutralize Trypsin: Add a volume of complete growth medium (containing serum) that is 4-5
times the volume of trypsin used. The serum proteins will inactivate the trypsin. Gently
pipette the cell suspension up and down to create a single-cell suspension.

Transfer and Dilute: Transfer the cell suspension to a sterile conical tube. Count the cells if
necessary. Add the appropriate volume of the cell suspension to a new flask containing
fresh, pre-warmed complete growth medium. The recommended seeding density for 143B
cells is 2.0 x 10% to 6.0 x 10* viable cells/cmz.
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e |ncubate: Place the new flask in a 37°C, 5% CO:z incubator.

e Clean Up: Discard all waste in the appropriate containers. Wipe down the BSC with 70%

ethanol after work is complete.[20]

Protocol 2: Mycoplasma Detection by PCR

This is a general protocol. Always follow the specific instructions provided with your PCR

detection Kkit.

Materials:

Cell culture supernatant or cell lysate sample

Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and
positive/internal controls)

Sterile, nuclease-free PCR tubes
Micropipettes and sterile, nuclease-free filter tips
Thermal cycler

Gel electrophoresis equipment and reagents

Procedure:

o Sample Preparation: Collect 1 mL of the culture supernatant from a 143B culture that is 70-

80% confluent and has been cultured for at least 72 hours. It is recommended to grow cells
without antibiotics for at least two weeks prior to testing.[17]

Prepare PCR Reaction: In a designated clean area (ideally a separate PCR workstation),
prepare the PCR master mix according to the Kkit's instructions. Include a positive control, a
negative control (nuclease-free water), and your test sample(s).

Add DNA Template: Add 1-2 pL of your culture supernatant (or prepared DNA sample) to the
corresponding PCR tubes containing the master mix.
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e Run PCR: Place the tubes in the thermal cycler and run the amplification program as
specified by the kit manufacturer. A typical program involves an initial denaturation step,
followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension
step.

e Analyze Results: Visualize the PCR products by running them on an agarose gel. A band of
a specific size (indicated in the kit manual) in your sample lane indicates a positive result for
mycoplasma contamination. The positive control should show this band, and the negative
control should not.

Visualizations
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Caption: Workflow for preventing contamination in 143B cell culture.
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Caption: Decision tree for troubleshooting 143B cell culture contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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